5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole
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Overview
Description
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is a compound belonging to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-tert-butyl-3-phenyl-4-cyanopyrazole
- 5-Amino-1-tert-butyl-3-(4-methylbenzyl)-4-cyanopyrazole
- 5-Amino-1-tert-butyl-3-(2-methylbenzyl)-4-cyanopyrazole
Uniqueness
5-Amino-1-tert-butyl-3-(3-methylbenzyl)-4-cyanopyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group and the 3-methylbenzyl moiety can enhance its stability and selectivity in various applications .
Properties
IUPAC Name |
5-amino-1-tert-butyl-3-[(3-methylphenyl)methyl]pyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-11-6-5-7-12(8-11)9-14-13(10-17)15(18)20(19-14)16(2,3)4/h5-8H,9,18H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVSXFKVXNGFAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=NN(C(=C2C#N)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652425 |
Source
|
Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185162-28-0 |
Source
|
Record name | 5-Amino-1-tert-butyl-3-[(3-methylphenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80652425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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